molecular formula C14H24Cl2N2 B1383232 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- CAS No. 1821769-41-8

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Cat. No.: B1383232
CAS No.: 1821769-41-8
M. Wt: 291.3 g/mol
InChI Key: CVQNXCBXFOIHLH-OJNIYTAOSA-N
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Description

Structural Classification and Nomenclature of 3-Piperidinamine Compounds

3-Piperidinamine derivatives are systematically classified based on substituent positions and stereochemistry. The parent structure comprises a piperidine ring with an amine group at the 3-position. Substitutions at the 1-, 4-, and N-positions further define the compound’s identity:

  • 1-Substitution : A benzyl group (phenylmethyl) at the 1-position introduces aromaticity, enhancing lipophilicity and π-stacking potential.
  • 4-Substitution : A methyl group at the 4-position contributes to steric effects, influencing ring conformation and intermolecular interactions.
  • N-Substitution : Dimethylation at the amine nitrogen modifies basicity and hydrogen-bonding capacity, critical for coordination chemistry.

The IUPAC name 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- reflects these substituents and the dihydrochloride salt form. Alternative nomenclature includes cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride , emphasizing stereochemistry.

Table 1: Key Structural Features of 3-Piperidinamine Derivatives

Feature Description
Core Structure Piperidine ring with amine at C3
1-Substituent Phenylmethyl (benzyl) group
4-Substituent Methyl group
N-Substituent Dimethylamine
Stereochemistry (3R,4R) configuration
Salt Form Dihydrochloride

Stereochemical Significance of (3R,4R) Configuration in N-Substituted Piperidinamine Derivatives

The (3R,4R) stereochemistry governs molecular geometry, reactivity, and biological activity. In 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)- , the cis arrangement of the C3 amine and C4 methyl groups creates a rigid chair conformation, stabilizing the molecule through reduced steric strain. Key implications include:

  • Synthetic Selectivity : Lewis acid-catalyzed cyclizations favor cis products due to transition-state stabilization, as demonstrated in Prins and carbonyl ene reactions.
  • Pharmacological Relevance : The (3R,4R) configuration in analogs like tofacitinib enhances target binding affinity by aligning functional groups in optimal orientations.
  • Chiral Resolution : Enantiomeric purity is critical for asymmetric catalysis; the (3R,4R) isomer can act as a ligand

Properties

IUPAC Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-OJNIYTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce secondary amines .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its piperidine ring structure modified with a phenylmethyl group and dimethyl substituents. The molecular formula is C13H18Cl2NC_{13}H_{18}Cl_2N, and it has been identified as a dihydrochloride salt. Its stereochemistry is defined by the (3R,4R) configuration, which is crucial for its biological activity.

Antidiabetic Intermediates

One of the notable applications of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride is as an intermediate in the synthesis of antidiabetic drugs. It plays a role in the development of compounds like Alogliptin and Tofacitinib, which are used to treat type 2 diabetes and autoimmune diseases respectively .

Androgen Receptor Modulation

Research indicates that this compound may have potential applications in modulating androgen receptors. Compounds with similar structures have been shown to degrade androgen receptors effectively, suggesting that (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride could be explored for therapeutic uses in conditions influenced by androgen signaling .

Synthesis of Related Compounds

The compound serves as a precursor in synthesizing various piperidine derivatives that exhibit biological activities. Its structural attributes make it a valuable building block in medicinal chemistry for developing new therapeutic agents .

Case Study 1: Synthesis of Antidiabetic Agents

In a study examining the synthesis of Alogliptin intermediates, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride was utilized to enhance the efficiency of the synthetic route. Researchers demonstrated that incorporating this compound improved yields and reduced reaction times significantly .

Case Study 2: Androgen Receptor Activity

A recent investigation into androgen receptor degradation highlighted the effectiveness of compounds structurally similar to (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride. The study revealed that these compounds could potentially modulate receptor activity, paving the way for new treatments for hormone-dependent cancers .

Data Table: Comparative Applications

Application AreaCompound RoleExample Compounds
Antidiabetic AgentsIntermediate for drug synthesisAlogliptin
Androgen Receptor ModulationPotential therapeutic agentRelated piperidine derivatives
Medicinal ChemistryBuilding block for new drug developmentTofacitinib intermediates

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
  • CAS Numbers : 477600-68-3 (racemic mixture) and 1062580-52-2 (stereospecific) .
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : 291.26 g/mol .
  • Structure : Features a piperidine ring with methyl groups at positions 3 and 4, a benzyl group at position 1, and a dimethylamine at position 2. The (3R,4R) stereochemistry is critical for its biological activity .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Four closely related compounds (4–7) from differ in the substituent on the phenyl ring:

  • Compound 5 : 3-Fluorophenyl.
  • Compound 6 : 3-Chlorophenyl.
  • Compound 7 : 3-Bromophenyl.

Key Differences :

  • Synthesis : All use similar coupling agents (HBTU/EDC·HCl) but require halogenated intermediates. For example, Compound 5 uses 3-fluorophenyl starting material .
  • Biological Impact : Halogens influence electronic properties and binding affinity. Fluorine (electron-withdrawing) may enhance metabolic stability, while bromine (bulky) could hinder receptor interactions .

Stereoisomeric Variants

  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 477600-68-3): Configuration: Cis stereochemistry but opposite enantiomer. Application: Used in immunosuppressant synthesis but shows distinct target selectivity compared to the (3R,4R)-form due to spatial orientation .

Trifluoromethanesulfonyl Derivatives

  • Structural Change: Trifluoromethanesulfonyl group replaces benzyl. Impact: Enhances electrophilicity and reactivity, making it suitable for nucleophilic substitution reactions but less stable in biological systems .

Levocetirizine Dihydrochloride

  • Structure : Piperazine-based antihistamine (CAS 130018-87-0).
    • Comparison : Both are dihydrochloride salts, but levocetirizine’s piperazine ring and chlorophenyl group target histamine receptors, unlike the JAK-focused piperidine analog .

Data Table: Structural and Functional Comparison

Compound Name Substituent/Ring Modification Molecular Formula Application Key Differentiator
Target Compound (3R,4R) Phenylmethyl C₁₄H₂₂N₂·2HCl Tofacitinib intermediate (3R,4R) stereochemistry
Compound 5 (3-Fluorophenyl) 3-Fluorophenyl C₁₄H₂₁FN₂·2HCl Undisclosed biological activity Fluorine substituent
(3S,4S)-Isomer Phenylmethyl C₁₄H₂₂N₂·HCl Immunosuppressant synthesis Opposite enantiomer
Levocetirizine Dihydrochloride Piperazine, chlorophenyl C₂₁H₂₅ClN₂O₃·2HCl Antihistamine Piperazine core

Commercial and Industrial Relevance

  • Suppliers : Available from Capot Chemical, Shanghai Haoyuan Chemexpress, and others, with prices ranging from €29/g to €156/25g .
  • Market Role : High demand as a Tofacitinib precursor underscores its uniqueness among piperidine derivatives .

Biological Activity

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is a piperidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as an intermediate in the synthesis of tofacitinib, a drug used for treating rheumatoid arthritis and other autoimmune diseases. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Chemical Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 1062580-52-2

The biological activity of this compound is primarily linked to its interaction with various biological targets. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The specific structural features of 3-Piperidinamine contribute to its pharmacological profile.

Antitumor Activity

Research indicates that piperidine derivatives exhibit significant antitumor properties. A study demonstrated that compounds with piperidine moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to 3-Piperidinamine showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related piperidine compounds have been documented. Studies have shown that certain piperazine derivatives possess effective antimicrobial properties, suggesting that 3-Piperidinamine could exhibit similar effects due to structural similarities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives indicates that modifications on the nitrogen atom and the aromatic ring can significantly influence biological activity. The presence of specific substituents can enhance binding affinity and selectivity towards biological targets .

Case Studies

  • Anticancer Studies : In a comparative study of various piperidine derivatives, it was found that those with a benzyl substitution exhibited better antiproliferative effects against several cancer cell lines .
  • Neuropharmacological Effects : Research on piperidine compounds has highlighted their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for managing conditions such as Alzheimer's disease .

Data Table: Biological Activity Summary

Activity TypeCompound ReferenceObserved EffectReference Source
Antitumor3-PiperidinamineInduces apoptosis in cancer cells
AntibacterialRelated DerivativesEffective against bacterial strains
AntifungalRelated DerivativesInhibitory effects on fungal growth
NeuropharmacologicalPiperidine AnalogAChE inhibition

Q & A

Q. How should researchers address discrepancies in biological assay results for enantiomeric pairs?

  • Methodological Answer : Ensure enantiopurity (>99% ee) via chiral HPLC before testing. Contradictions may reflect off-target effects; use orthogonal assays (e.g., functional cAMP vs. binding assays) to validate specificity. For example, (3R,4R)-enantiomers of N-substituted piperidines showed 10-fold higher potency in GPCR assays than (3S,4S)-counterparts, but similar off-target kinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Reactant of Route 2
Reactant of Route 2
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

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